6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid
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Overview
Description
6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3 and a molecular weight of 271.19 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid typically involves the reaction of quinoline derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of quinoline.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by intercalating into DNA, thereby disrupting the replication process and leading to cell death . Additionally, it can inhibit certain enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethoxy)quinoline-3-carboxylic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
Quinoline-3-carboxylic acid: Lacks the trifluoroethoxy group, making it less hydrophobic and potentially less bioactive.
Uniqueness
6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved membrane permeability and better interaction with hydrophobic targets .
Properties
Molecular Formula |
C12H8F3NO3 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-9-1-2-10-7(4-9)3-8(5-16-10)11(17)18/h1-5H,6H2,(H,17,18) |
InChI Key |
MQLDTWGBKUEONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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